Tolperisone
Overview
Description
Tolperisone is a centrally acting muscle relaxant primarily used to treat muscle spasms and spasticity associated with neurological disorders. It was first introduced in the 1960s and has since been widely used for its muscle-relaxing properties without causing significant sedation . The chemical name of this compound is 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one, and its molecular formula is C16H23NO .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolperisone can be synthesized through a multi-step process involving the following key steps:
Formation of 4-methylacetophenone: This is achieved by the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of aluminum chloride.
Synthesis of 2-methyl-1-(4-methylphenyl)propan-1-one: The 4-methylacetophenone undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the ketone.
Formation of this compound: The final step involves the reaction of 2-methyl-1-(4-methylphenyl)propan-1-one with piperidine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Tolperisone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Tolperisone has a wide range of applications in scientific research:
Mechanism of Action
Tolperisone exerts its muscle-relaxing effects by blocking voltage-gated sodium and calcium channels in the central nervous system. This inhibition reduces the release of neurotransmitters like acetylcholine, which are responsible for muscle contraction. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Eperisone: Another centrally acting muscle relaxant with similar mechanisms but different pharmacokinetics.
Lidocaine: A local anesthetic with muscle relaxant properties, though it acts peripherally rather than centrally.
Baclofen: A muscle relaxant that acts on GABA receptors, differing from Tolperisone’s action on sodium and calcium channels
Uniqueness of this compound: this compound is unique in its ability to relax muscles without causing significant sedation, making it preferable for patients who need to maintain alertness. Its dual action on both sodium and calcium channels also sets it apart from other muscle relaxants that typically target only one type of ion channel .
Biological Activity
Tolperisone is a centrally acting muscle relaxant that has been used in clinical practice for decades. It is primarily indicated for the treatment of muscle spasms and pain associated with various musculoskeletal conditions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, efficacy in clinical studies, and safety profile.
This compound acts on the central nervous system (CNS) to inhibit spinal reflexes, which contributes to its muscle relaxant properties. It is known to block voltage-dependent sodium channels, which reduces neuronal excitability and glutamate release. This mechanism helps alleviate pain and muscle spasticity without the sedative effects often associated with other muscle relaxants .
Key Pharmacological Effects
- Antiallodynic Effect : this compound has shown significant antiallodynic effects in animal models of neuropathic pain, restoring decreased paw pressure thresholds in rats .
- Glutamate Release Inhibition : It inhibits glutamate release from rat synaptosomes, suggesting a role in modulating excitatory neurotransmission .
- Muscle Relaxation : this compound effectively reduces muscle spasms by inhibiting polysynaptic reflexes in the spinal cord .
Clinical Efficacy
Several clinical studies have evaluated the efficacy of this compound in treating acute low back pain (LBP) and muscle spasms. The following table summarizes key findings from notable studies:
Case Studies
A notable case study published in 2024 highlighted anaphylactic shock as a rare side effect of this compound, emphasizing the importance of monitoring adverse reactions during treatment . This case underscores the need for further investigation into this compound's safety profile, particularly regarding hypersensitivity reactions.
Safety and Tolerability
This compound has been reported to have a favorable safety profile compared to other muscle relaxants like thiocolchicoside. In clinical trials, adverse events were significantly lower in patients treated with this compound:
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKFPVLPFLJRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023686 | |
Record name | Tolperisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-88-1 | |
Record name | (±)-Tolperisone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolperisone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolperisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06264 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tolperisone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolperisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolperisone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLPERISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5EOM0LD8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.